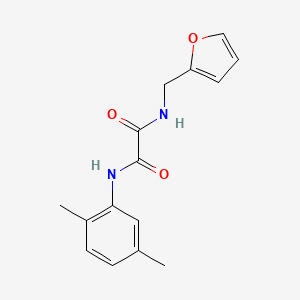![molecular formula C19H22F3NO B5107068 4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)
4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine, commonly known as TFMDBU, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
TFMDBU acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in regulating various physiological processes such as mood, cognition, and perception. TFMDBU binds to the 5-HT2A receptor and activates it, leading to the activation of various downstream signaling pathways. The activation of the 5-HT2A receptor by TFMDBU results in the modulation of various neurotransmitters such as dopamine, glutamate, and GABA, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
TFMDBU has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TFMDBU exhibits potent agonist activity at the 5-HT2A receptor, with an EC50 value of 0.4 nM. TFMDBU has also been found to exhibit high selectivity for the 5-HT2A receptor, with little or no activity at other serotonin receptor subtypes.
In vivo studies have shown that TFMDBU exhibits potent hallucinogenic effects, similar to other 5-HT2A receptor agonists such as LSD and psilocybin. TFMDBU has also been found to exhibit analgesic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One of the significant advantages of TFMDBU is its high selectivity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. TFMDBU is also relatively easy to synthesize, making it readily available for use in research.
One of the limitations of TFMDBU is its potent hallucinogenic effects, which can make it challenging to use in certain types of experiments. Researchers must take appropriate safety precautions when working with TFMDBU to avoid any adverse effects.
未来方向
TFMDBU has shown significant potential in various fields of research, and future studies are likely to focus on exploring its applications further. Some of the possible future directions for TFMDBU research include:
1. Developing new drugs based on TFMDBU for the treatment of various diseases such as inflammation, pain, and cancer.
2. Studying the role of the 5-HT2A receptor in neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
3. Exploring the potential use of TFMDBU as a tool for studying the molecular mechanisms of hallucinogenic drugs.
4. Investigating the potential use of TFMDBU as a tool for studying the role of serotonin receptors in various physiological processes.
Conclusion:
TFMDBU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent agonist of the 5-HT2A receptor and has been found to exhibit various biochemical and physiological effects. TFMDBU has shown significant potential in various fields of research, and future studies are likely to focus on exploring its applications further.
合成方法
The synthesis of TFMDBU involves the reaction between 4-methoxyphenyl-2-butanone and 2-(trifluoromethyl)benzylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields TFMDBU as a white crystalline powder with a melting point of 151-153 °C.
科学研究应用
TFMDBU has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is neuroscience, where TFMDBU is used as a tool to study the role of serotonin receptors in the brain. TFMDBU is a potent agonist of the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. By studying the effects of TFMDBU on the 5-HT2A receptor, researchers can gain insights into the underlying mechanisms of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
Another area of research where TFMDBU has shown potential is medicinal chemistry. TFMDBU has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities. Researchers are exploring the use of TFMDBU as a lead compound to develop new drugs for the treatment of various diseases.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO/c1-14(7-8-15-9-11-17(24-2)12-10-15)23-13-16-5-3-4-6-18(16)19(20,21)22/h3-6,9-12,14,23H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBHBJWRNZYZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)


![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)



![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)